![molecular formula C6H4IN3 B1400291 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1100318-96-4](/img/structure/B1400291.png)

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

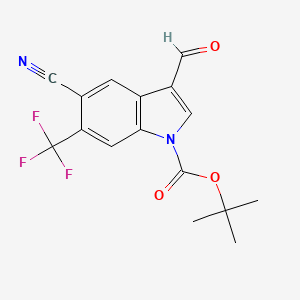

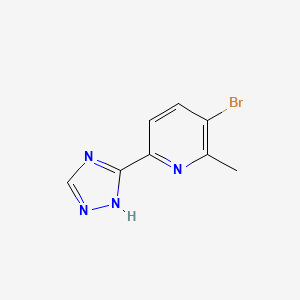

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound that is part of the pyrrolopyrimidine class . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with the appropriate amine at elevated temperatures . Another method involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .

Molecular Structure Analysis

The molecular structure of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . They also show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine include a molecular weight of 245.02 . It is a solid at room temperature .

Scientific Research Applications

Results

These kinase inhibitors show promise in cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis. The efficacy of these compounds is often validated through biochemical assays and cell viability tests .

Methods of Application: Synthetic routes often involve palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen bonds essential for creating heterocyclic structures .

Results: The synthesized heterocycles exhibit a wide range of biological activities, which are quantified using various analytical techniques such as NMR, mass spectrometry, and HPLC .

Material Science

Results

Biochemistry

Results

Nanotechnology

Results

Agricultural Chemistry

Results

Methods of Application: These derivatives, specifically halogenated benzylidenebenzohydrazides, are synthesized with high yields and exhibit cytotoxic effects against various cancer cell lines .

Results: One compound, in particular, demonstrated significant inhibitory activity against key enzymes like EGFR and Her2, with IC50 values ranging from 40 to 204 nM, comparable to known inhibitors .

Methods of Application: These compounds are designed by hybridizing 7H-pyrrolo[2,3-d]pyrimidine with cinnamamide fragments to effectively inhibit nitric oxide production .

Results: A specific compound displayed vigorous inhibitory activity on nitric oxide production with an IC50 value significantly lower than that of the control, showing potential as an anti-inflammatory agent .

Antiviral Research

Results

Methods of Application: The compound is used in the synthesis of JAK inhibitors like Tofacitinib and Ruxolitinib, following specific synthetic pathways .

Results: These JAK inhibitors have shown effectiveness in clinical trials, improving symptoms for patients with conditions like rheumatoid arthritis .

Methods of Application: A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized, and their minimum inhibitory concentration (MIC) against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .

Results

Several compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis, with MIC90 values ranging from 0.488 to 62.5 µM. The most potent derivative had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Future Directions

properties

IUPAC Name |

4-iodo-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUGYIMGLFJGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728157 | |

| Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

1100318-96-4 | |

| Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

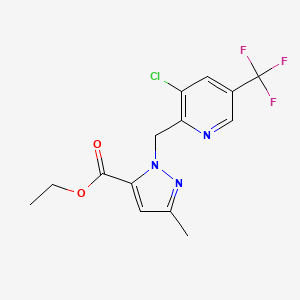

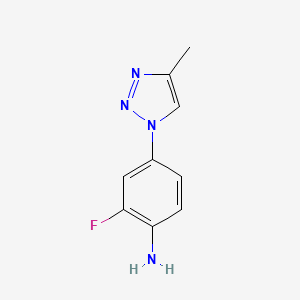

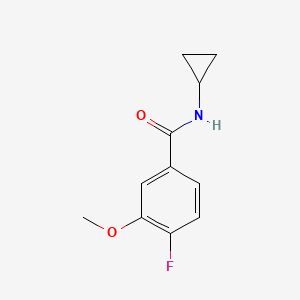

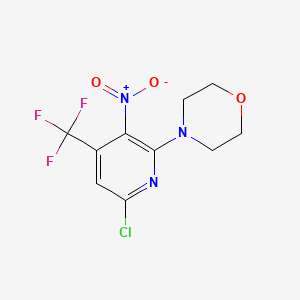

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)